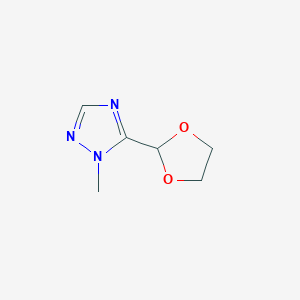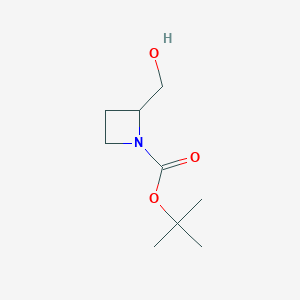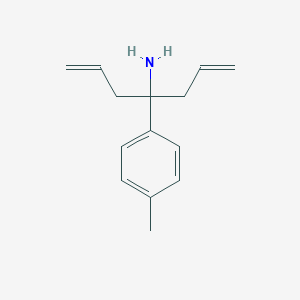
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as PADMA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of PADMA is not yet fully understood, but it is believed to involve DNA intercalation, which is the process by which a molecule inserts itself between the base pairs of DNA. This can result in the disruption of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
PADMA has been found to exhibit a range of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of cell proliferation. In addition, PADMA has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PADMA in lab experiments is its ability to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using PADMA is its potential toxicity, which can vary depending on the concentration used and the type of cell being studied.
Zukünftige Richtungen
There are several future directions for the study of PADMA, including further investigation of its mechanism of action, its potential use in combination with other anticancer agents, and its potential use in the treatment of other diseases, such as Alzheimer's disease. In addition, further studies are needed to determine the optimal concentration and dosing regimen for PADMA in various types of cells and tissues.
Synthesemethoden
The synthesis of PADMA involves several steps, including the reaction of 4-methoxy-1-nitro-9-acridinone with N,N-dimethyl-1,3-propanediamine, followed by oxidation and hydrochloride salt formation. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
PADMA has been studied for its potential use in a variety of scientific research applications, including cancer research, antimicrobial activity, and DNA intercalation studies. In cancer research, PADMA has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In antimicrobial studies, PADMA has been found to exhibit activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
176915-29-0 |
|---|---|
Produktname |
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Molekularformel |
C19H24Cl2N4O4 |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)19-13-7-4-5-8-14(13)20-18-16(27-3)10-9-15(17(18)19)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
InChI-Schlüssel |
FONXPJGFZAKNLM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
Kanonische SMILES |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
Andere CAS-Nummern |
176915-29-0 |
Synonyme |
N-(3-dimethylaminopropyl)-N-(4-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



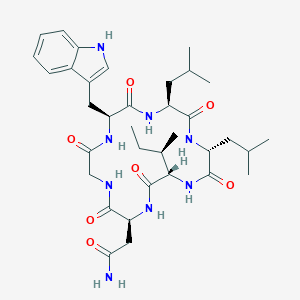
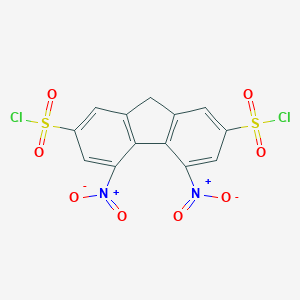
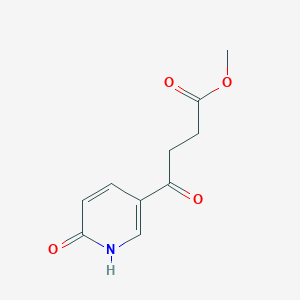
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)



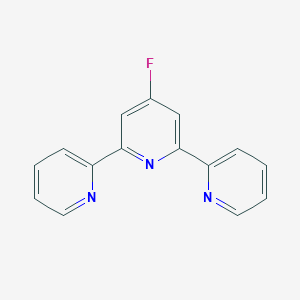
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
